Bis(3-methoxyphenyl) pyridin-2-ylphosphoramidate
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Overview
Description
N-[BIS(3-METHOXYPHENOXY)PHOSPHORYL]PYRIDIN-2-AMINE is an organic compound with the molecular formula C19H19N2O5P It is known for its unique structure, which includes a pyridin-2-amine core bonded to a phosphoryl group that is further connected to two 3-methoxyphenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[BIS(3-METHOXYPHENOXY)PHOSPHORYL]PYRIDIN-2-AMINE typically involves the reaction of pyridin-2-amine with phosphoryl chloride, followed by the introduction of 3-methoxyphenol groups. The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:
Step 1: Pyridin-2-amine reacts with phosphoryl chloride in the presence of a base.
Step 2: The intermediate product is then reacted with 3-methoxyphenol to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[BIS(3-METHOXYPHENOXY)PHOSPHORYL]PYRIDIN-2-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoryl oxides, while reduction can produce amine derivatives.
Scientific Research Applications
N-[BIS(3-METHOXYPHENOXY)PHOSPHORYL]PYRIDIN-2-AMINE has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Medicine: Research is ongoing to explore its use in cancer therapy and other medical applications.
Industry: It is utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N-[BIS(3-METHOXYPHENOXY)PHOSPHORYL]PYRIDIN-2-AMINE involves its interaction with molecular targets such as enzymes and receptors. The phosphoryl group plays a crucial role in binding to these targets, leading to inhibition or activation of specific pathways. For instance, in cancer therapy, the compound may inhibit enzymes involved in cell proliferation, thereby reducing tumor growth.
Comparison with Similar Compounds
Similar Compounds
5,6-Bis(4-methoxy-3-methylphenyl)pyridin-2-amine: This compound shares a similar pyridin-2-amine core but differs in the substitution pattern on the phenyl rings.
N,N-bis(4-methoxyphenyl)naphthalen-2-amine: Another related compound with a naphthalene core instead of a pyridine ring.
Uniqueness
N-[BIS(3-METHOXYPHENOXY)PHOSPHORYL]PYRIDIN-2-AMINE is unique due to its specific combination of a pyridin-2-amine core with a phosphoryl group and 3-methoxyphenoxy substituents. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C19H19N2O5P |
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Molecular Weight |
386.3 g/mol |
IUPAC Name |
N-bis(3-methoxyphenoxy)phosphorylpyridin-2-amine |
InChI |
InChI=1S/C19H19N2O5P/c1-23-15-7-5-9-17(13-15)25-27(22,21-19-11-3-4-12-20-19)26-18-10-6-8-16(14-18)24-2/h3-14H,1-2H3,(H,20,21,22) |
InChI Key |
FSXQWIHNCGZWRF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC=C1)OP(=O)(NC2=CC=CC=N2)OC3=CC=CC(=C3)OC |
Origin of Product |
United States |
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